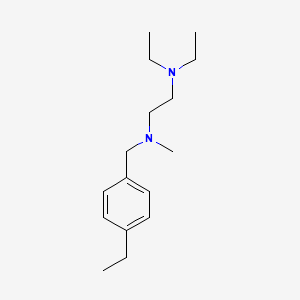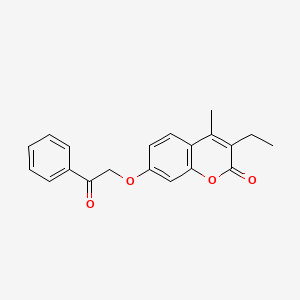![molecular formula C13H16N2O2 B5715181 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, also known as EKI-785, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of imidazole-based inhibitors that target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which play critical roles in regulating cell growth and survival.
Wirkmechanismus
The mechanism of action of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole involves the inhibition of EGFR family members through binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, which are critical for cell growth and survival. By blocking these pathways, this compound induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR family members, the compound also downregulates the expression of several other signaling proteins, including Akt, ERK, and STAT3. These proteins are involved in various cellular processes, including proliferation, survival, and angiogenesis. By blocking their activity, this compound can reduce the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole is its potency and selectivity for EGFR family members. This allows for effective targeting of cancer cells while minimizing off-target effects. Additionally, the compound has shown promise in overcoming resistance to other EGFR inhibitors, making it a potential treatment option for patients who have failed other therapies.
However, there are also several limitations to using this compound in lab experiments. One of the main challenges is the low solubility of the compound, which can limit its bioavailability and efficacy. Additionally, the synthesis of this compound is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole and related compounds. One area of focus is the development of more potent and selective inhibitors that can overcome resistance to current therapies. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its efficacy and reduce side effects. Finally, there is ongoing research into the use of this compound in different types of cancer, including breast, lung, and pancreatic cancer, to determine its potential as a broad-spectrum therapy.
Conclusion
In conclusion, this compound, or this compound, is a promising small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. The compound targets EGFR family members and has demonstrated potent antitumor activity in preclinical studies. While there are limitations to using this compound in lab experiments, ongoing research is exploring its potential as a treatment option for patients with various types of cancer.
Synthesemethoden
The synthesis of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole involves several steps, including the reaction of 4-ethoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethoxyphenoxy)ethylamine. This intermediate is then reacted with imidazole-1-carboxaldehyde in the presence of a catalyst to yield this compound. The overall yield of this process is around 20-25%, and the purity of the final product can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of EGFR family members, including EGFR, HER2, and HER4, which are frequently overexpressed or mutated in various types of cancer. In preclinical studies, this compound has demonstrated potent antitumor activity against a range of cancer cell lines, including those that are resistant to other EGFR inhibitors.
Eigenschaften
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-12-3-5-13(6-4-12)17-10-9-15-8-7-14-11-15/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEBQNQVZFCNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
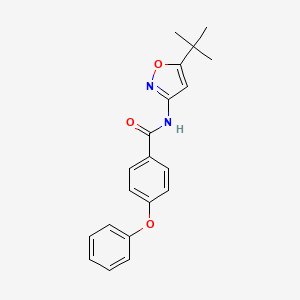

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
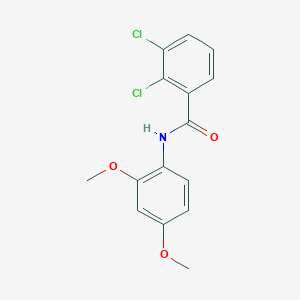
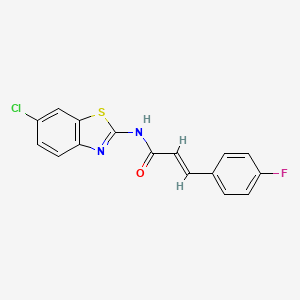
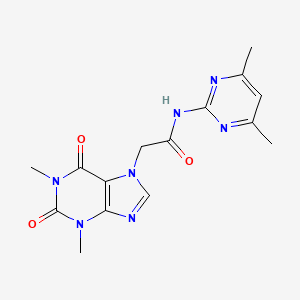
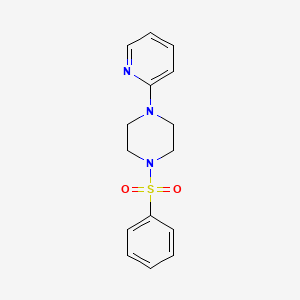
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
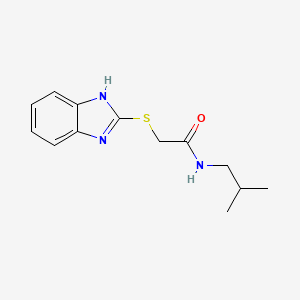
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)

